molecular formula C9H10ClN5S B4376836 5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4376836
M. Wt: 255.73 g/mol
InChI Key: ZIUYOJTWRVGVBX-UHFFFAOYSA-N
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Description

5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a triazole ring, and a thiol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole ring, followed by the introduction of the triazole ring and the thiol group. Common reagents used in these reactions include chlorinating agents, cyclopropyl amines, and thiolating agents. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in disulfides, while substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine
  • 4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Uniqueness

Compared to similar compounds, 5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-chloro-2-methylpyrazol-3-yl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5S/c1-14-7(6(10)4-11-14)8-12-13-9(16)15(8)5-2-3-5/h4-5H,2-3H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUYOJTWRVGVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=NNC(=S)N2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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